2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

Beschreibung

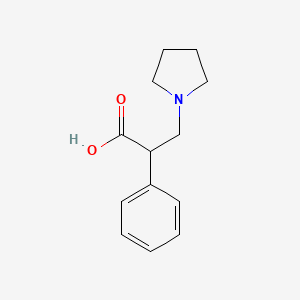

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H17NO2 |

|---|---|

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

2-phenyl-3-pyrrolidin-1-ylpropanoic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16) |

InChI-Schlüssel |

GSCSABPMQBHICA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Structural Analysis and Stereochemical Considerations of 2 Phenyl 3 Pyrrolidin 1 Yl Propanoic Acid

Nomenclature and Definitive Structural Features

2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is a carboxylic acid derivative characterized by a propanoic acid backbone. A phenyl group is attached to the second carbon atom (C2), and a pyrrolidin-1-yl group is bonded to the third carbon atom (C3) of the propanoic acid chain. The systematic IUPAC name for this compound is this compound.

The core structure consists of three main components:

Propanoic Acid Moiety : A three-carbon carboxylic acid chain which forms the backbone of the molecule.

Phenyl Group : An aromatic ring attached to the alpha-carbon (C2) of the propanoic acid.

Pyrrolidine (B122466) Ring : A five-membered saturated heterocycle containing one nitrogen atom, which is connected via its nitrogen to the beta-carbon (C3) of the propanoic acid chain.

The presence of both a carboxylic acid group and a basic nitrogen atom from the pyrrolidine ring gives the molecule amphoteric properties.

Interactive Data Table: Key Structural and Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7029-75-6 bldpharm.com |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Structural Features | Propanoic acid, Phenyl group, Pyrrolidine ring |

Chirality and Stereoisomeric Forms of this compound

The molecular structure of this compound contains a chiral center at the C2 position of the propanoic acid chain. This carbon atom is bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), a phenyl group, and a -CH₂-(pyrrolidin-1-yl) group.

The presence of this stereocenter means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid and (S)-2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid. The "R" and "S" descriptors are assigned based on the Cahn-Ingold-Prelog priority rules. These enantiomers will rotate plane-polarized light in equal but opposite directions. khanacademy.org

The synthesis of such chiral compounds can be achieved through stereoselective methods, which aim to produce a single enantiomer in excess. nih.gov The development of synthetic routes to access specific stereoisomers of pyrrolidine-containing compounds is an active area of research. nih.gov

Interactive Data Table: Stereoisomers of this compound

| Stereoisomer | Description |

| (R)-2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid | One of the two enantiomers. |

| (S)-2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid | The other enantiomer, the mirror image of the (R)-isomer. |

| Racemic Mixture | An equimolar mixture of the (R) and (S) enantiomers. |

Conformational Analysis and Preferred Geometries of this compound and its Analogs

Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar. chemicalbook.com It adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). nih.gov In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, and the ring is typically in a state of rapid interconversion between various puckered forms, a process known as pseudorotation. acs.org The specific preferred conformation can be influenced by the nature and steric bulk of substituents on the ring. rsc.org

Synthetic Methodologies for 2 Phenyl 3 Pyrrolidin 1 Yl Propanoic Acid

Direct Synthetic Pathways to 2-Phenyl-3-(pyrrolidin-1-yl)propanoic Acid

The direct formation of this compound can be approached through several established chemical reactions. These methods aim to construct the target molecule in a minimal number of steps from readily available starting materials.

Acid-Amine Coupling Approaches for Propanoic Acid Derivatives

A fundamental reaction in organic synthesis is the formation of an amide bond through the coupling of a carboxylic acid and an amine. While the direct reaction is often inefficient due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt, the use of coupling agents can effectively facilitate this transformation. mdpi.comacs.org This strategy is widely applied in peptide synthesis and can be adapted for the synthesis of various amide-containing molecules. nih.gov

In the context of propanoic acid derivatives, a carboxylic acid is activated to make it more electrophilic, allowing for a subsequent nucleophilic attack by an amine. mdpi.com A variety of reagents have been developed for this purpose, each with its own advantages regarding reaction conditions, yield, and prevention of side reactions like racemization. Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). acs.orgnih.gov Other modern reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provide high efficiency and are suitable for a broad range of substrates. nih.gov

The general protocol involves dissolving the carboxylic acid in an appropriate aprotic solvent (e.g., DMF, DCM, THF), adding the coupling agent and any additives, followed by the introduction of the amine. mdpi.comnih.gov The reaction typically proceeds at room temperature and can yield the desired amide product in good to excellent yields.

Table 1: Common Coupling Reagents for Acid-Amine Bond Formation

| Reagent/System | Full Name | Typical Solvent(s) | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | DCM, THF | Forms a highly reactive O-acylisourea intermediate. By-product (DCU) is poorly soluble. acs.org |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DMF, DCM | Water-soluble carbodiimide; by-product is easily removed by aqueous workup. acs.org |

| EDC/HOBt | EDC with 1-Hydroxybenzotriazole | DMF, CH₃CN | HOBt additive helps to suppress racemization and improve efficiency, especially for less reactive amines. nih.gov |

| HATU/DIPEA | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium with N,N-Diisopropylethylamine | DMF | Highly efficient reagent, provides rapid reaction times and high yields for a wide variety of acids and amines. nih.govnih.gov |

Multi-Step Synthesis Strategies from Common Precursors

Multi-step synthesis provides a versatile approach to constructing this compound from simpler, more common starting materials. One plausible pathway involves the Michael addition of pyrrolidine (B122466) to a cinnamic acid derivative. For instance, reacting methyl cinnamate (B1238496) (methyl 3-phenylpropenoate) with pyrrolidine would yield methyl 2-phenyl-3-(pyrrolidin-1-yl)propanoate. Subsequent hydrolysis of the ester group under basic or acidic conditions would furnish the final carboxylic acid product.

Another potential strategy begins with phenylacetic acid or its ester derivatives. Alkylation of the α-carbon with a suitable two-carbon electrophile containing a leaving group (e.g., ethyl 2-bromoacetate) would form a substituted succinic acid derivative. This intermediate could then undergo a series of transformations, including amidation and reduction, to install the pyrrolidine ring and generate the final product structure.

The synthesis of related pyrrolidine-containing compounds often starts from precursors like proline or 4-hydroxyproline. illinois.edu For the target molecule, a retrosynthetic analysis might suggest precursors such as 3-amino-2-phenylpropanoic acid, which could then be alkylated with 1,4-dibromobutane (B41627) to form the pyrrolidine ring.

Asymmetric and Stereoselective Synthesis of Chiral this compound Analogs

The presence of a chiral center at the C2 position of the propanoic acid backbone means that this compound can exist as a pair of enantiomers. The synthesis of single enantiomers is crucial in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities. researchgate.net

Diastereoselective Routes Utilizing Chiral Auxiliaries

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach covalently attaches a chiral molecule to the substrate, which then directs a subsequent reaction to occur stereoselectively, favoring the formation of one diastereomer over the other. st-andrews.ac.uk After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

For the synthesis of a chiral analog of this compound, a chiral auxiliary could be attached to a phenylacetic acid precursor to form a chiral enolate. Subsequent alkylation would proceed with high diastereoselectivity. Alternatively, a chiral auxiliary could be incorporated into an acrylate (B77674) derivative, which would then undergo a diastereoselective Michael addition with pyrrolidine. st-andrews.ac.uk The choice of auxiliary and reaction conditions is critical for achieving high levels of stereocontrol.

Enantioselective Synthesis via Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and enantioselectivity under mild, environmentally friendly conditions. mdpi.com Two main enzymatic strategies are particularly relevant for the synthesis of chiral amino acids and their derivatives.

The first is the asymmetric synthesis of chiral amines from prochiral ketones using amine transaminases (ATAs). nih.govnih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity. illinois.edu A synthetic route could be designed where a keto-acid precursor, such as 3-oxo-2-phenylpropanoic acid, is aminated using an ATA and pyrrolidine as the amine donor (or in a subsequent step), to produce the desired enantiomer of this compound. The development of both (R)- and (S)-selective transaminases has greatly expanded the scope of this methodology. illinois.edu

The second strategy is the kinetic resolution of a racemic mixture. Lipases are commonly used to selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture of amino acid esters, leaving the other enantiomer unreacted. researchgate.netnih.gov For example, a racemic ester of this compound could be subjected to hydrolysis by a lipase, which would selectively act on one enantiomer to produce the chiral carboxylic acid, while the other enantiomeric ester remains. nih.gov The two can then be separated.

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques can be employed to separate them. nih.gov

One of the most common methods is diastereomeric salt crystallization . This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine (B1667951) or (S)-α-phenylethylamine. nih.govresearchgate.net This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. nih.gov By carefully choosing the solvent and crystallization conditions, one diastereomer can be selectively precipitated and isolated. The pure enantiomer of the carboxylic acid is then recovered by removing the resolving agent.

Another powerful technique is chiral chromatography . This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated. researchgate.net High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for separating enantiomers and determining the enantiomeric purity of a sample. researchgate.net

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. nih.gov | Scalable, cost-effective for large quantities. | Success is unpredictable; requires screening of resolving agents and solvents; theoretical maximum yield is 50% without a racemization/recycling process. nih.gov |

| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | High separation efficiency; applicable to a wide range of compounds; provides high enantiomeric purity. researchgate.net | Can be expensive, especially for large-scale separations; requires specialized equipment. |

Synthesis of Related Propanoic Acid Derivatives Featuring Pyrrolidine Moieties

The synthesis of propanoic acid derivatives that feature a pyrrolidine moiety can be broadly categorized by the construction of the main carbon chain and the subsequent introduction of the heterocyclic amine.

The propanoic acid backbone, chemically represented as C₃H₆O₂, is a short-chain saturated fatty acid. creative-proteomics.comnih.gov A common laboratory-scale synthesis of propanoic acid involves the haloform reaction. youtube.com For instance, methyl ethyl ketone can be reacted with bleach to produce chloroform (B151607) and sodium propionate, which is then acidified to yield propanoic acid. youtube.com This method, however, is a general preparation and would require significant modification to incorporate the phenyl and pyrrolidinyl groups at the C2 and C3 positions, respectively.

In the context of more complex molecules, the propanoic acid moiety is often built through multi-step sequences. For derivatives such as 2-phenylpropanoic acids, various named reactions in organic chemistry can be employed, including malonic ester synthesis or its variations, which allow for the introduction of the phenyl group at the alpha-position to the carboxylic acid. The specific stereochemistry at the C2 position is a critical aspect, often addressed through asymmetric synthesis or chiral resolution techniques.

The introduction of the pyrrolidine ring is a key step in the synthesis of these derivatives. A prevalent method involves the use of pre-formed pyrrolidine fragments, often derived from commercially available and optically pure sources like proline or 4-hydroxyproline. nih.govmdpi.com These starting materials can be functionalized to introduce the desired substituents. nih.govmdpi.com For instance, (S)-prolinol, obtained from the reduction of proline, is a common precursor in the synthesis of many drugs. nih.gov

The Williamson ether synthesis is one such reaction where a pyrrolidine derivative can be introduced. For example, in the synthesis of Paritaprevir, a pyrrolidine ring is introduced by reacting 3-hydroxy-L-proline with 6-chlorophenanthridine (B98449) in the presence of cesium carbonate. nih.gov Another approach involves the reaction of an amine with a suitable precursor, as seen in the synthesis of Alpelisib, where a pyridine (B92270) derivative reacts with L-prolinamide. nih.gov

The point of attachment to the pyrrolidine ring significantly influences the synthetic strategy and the properties of the final compound.

Pyrrolidin-1-yl Linkage: This involves the formation of a bond to the nitrogen atom of the pyrrolidine ring. This is typically achieved through nucleophilic substitution or reductive amination reactions. For example, a precursor containing a leaving group at the C3 position of the propanoic acid chain can be reacted with pyrrolidine itself. The nitrogen atom acts as a nucleophile, displacing the leaving group to form the C-N bond.

Pyrrolidin-2-yl Linkage: This linkage involves forming a bond at the C2 position of the pyrrolidine ring. Syntheses targeting this linkage often start from proline or its derivatives, where the carboxylic acid at C2 provides a handle for further modification. mdpi.com For instance, the synthesis of Raclopride and Remoxypride utilizes (S)-(1-ethylpyrrolidin-2-yl)methanamine as a key building block. mdpi.com The reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates is another method to access 3-amido-substituted (pyrrolidine-2-yl)phosphonates. mdpi.com

The choice between these strategies depends on the desired final structure and the availability of starting materials. The stereochemistry at the attachment point is a crucial consideration, especially for biologically active molecules. researchgate.net

Alternative Synthetic Routes and Methodological Innovations

Beyond the classical approaches, several modern synthetic methods offer efficient and stereoselective ways to construct pyrrolidine-containing propanoic acids.

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation. wikipedia.org In the context of pyrrolidine synthesis, the aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound, is particularly relevant. rsc.orgntu.edu.sg This reaction can be used to form the pyrrolidine ring itself or to introduce a side chain containing the pyrrolidine moiety.

Organocatalytic asymmetric Michael additions have been developed to synthesize enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. rsc.orgrsc.org For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can lead to highly functionalized pyrrolidine precursors. rsc.orgrsc.org These methods offer a concise and atom-economical route to complex pyrrolidine structures. rsc.org The use of chiral organocatalysts, such as (S)-pyrrolidine sulfonamide, can promote these reactions in an aqueous medium, aligning with the principles of green chemistry. researchgate.net The resulting Michael adducts are versatile intermediates that can be further elaborated to the desired propanoic acid derivatives. nih.gov

Table 1: Examples of Michael Addition Reactions in Pyrrolidine Synthesis

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitroalkanes | 4-Alkyl-substituted 4-oxo-2-enoates | Organocatalyst | 5-Alkyl-substituted pyrrolidine-3-carboxylic acid derivatives | rsc.orgrsc.org |

| Acetone | trans-β-nitrostyrene | Base | 5-Nitro-4-phenylpentan-2-one | nih.gov |

| Enolate of ketone/aldehyde | α,β-unsaturated carbonyl | Base | 1,5-Dicarbonyl compound | wikipedia.org |

| Amine (intramolecular) | Alkene/Alkyne (endo-activated) | Various | Piperidines and pyrrolidines | rsc.orgntu.edu.sg |

The construction of the pyrrolidine ring via cyclization is a fundamental strategy in organic synthesis. osaka-u.ac.jpacs.orgorganic-chemistry.org A variety of methods exist, often categorized by the type of bond being formed and the nature of the reactive intermediates.

[3+2] Cycloadditions: The reaction of azomethine ylides with alkenes is a widely used method for the stereoselective synthesis of polysubstituted pyrrolidines. acs.org Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams provides a general and highly selective route to complex pyrrolidine structures. acs.org

Intramolecular Cyclizations: These reactions involve the formation of the pyrrolidine ring from a linear precursor.

Radical Cyclization: The cyclization of radicals can be an effective way to form the pyrrolidine ring system. acs.org

Reductive Amination: Nickel-catalyzed reductive amination can be used for carbon-carbon bond formation in the synthesis of pyrrolidines. acs.org

Ring Expansion: An N-bromosuccinimide-induced aziridine (B145994) ring expansion cascade of cinnamylaziridine can lead to the diastereoselective synthesis of functionalized pyrrolidines. rsc.org

Ring Contraction: In some cases, larger rings can be contracted to form pyrrolidines. For instance, a photo-promoted ring contraction of pyridines can yield pyrrolidine derivatives. osaka-u.ac.jp Conversely, pyrrolidines can undergo ring contraction to form cyclobutanes. acs.org

These innovative cyclization strategies provide access to a diverse range of pyrrolidine scaffolds that can be further functionalized to produce the target this compound and its analogs.

Reaction Mechanisms and Mechanistic Studies Pertaining to 2 Phenyl 3 Pyrrolidin 1 Yl Propanoic Acid Synthesis and Transformation

Elucidation of Reaction Pathways for Key Synthetic Steps

The construction of the 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid backbone can be achieved through several strategic pathways, with the Mannich reaction and Michael addition being the most prominent.

The Mannich reaction represents a classic and effective method for the synthesis of β-amino carbonyl compounds. In a plausible pathway to the target molecule, a pre-formed enol or enolate of a phenylacetic acid derivative would react with an Eschenmoser's salt equivalent or a pre-formed iminium ion generated from pyrrolidine (B122466) and formaldehyde. This reaction directly establishes the crucial C2-C3 bond, assembling the core structure.

The Michael addition offers another versatile route. An organocatalytic conjugate addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate has been developed to synthesize pyrrolidine-3-carboxylic acid derivatives. rsc.org A similar strategy could involve the conjugate addition of pyrrolidine to a cinnamic acid derivative (phenylpropenoic acid). This 1,4-addition would form the C-N bond at the C3 position, followed by manipulation of the carbonyl group to yield the final carboxylic acid.

More advanced synthetic strategies involve C(sp³)–H activation . In the synthesis of structurally related analogs, a C-H activation/arylation strategy has been employed as a key step to introduce the phenyl group onto the pyrrolidine skeleton. nih.gov This modern approach offers high efficiency and stereoselectivity. For instance, a directed C-H activation could functionalize the C3 position of a protected proline derivative. nih.gov

The introduction of the phenyl group at the C2 position can also be envisioned via the hydroarylation of a 3-(pyrrolidin-1-yl)propenoic acid derivative. This reaction can proceed in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH), which protonates the substrate to generate a highly reactive electrophilic dication that then reacts with benzene. mdpi.comresearchgate.net

| Synthetic Strategy | Key Bond Formation | Mechanistic Principle | Reference |

|---|---|---|---|

| Mannich Reaction | C2-C3 | Nucleophilic addition of an enol(ate) to an iminium ion. | General Principle |

| Michael Addition | C3-N | Conjugate (1,4) addition of pyrrolidine to a phenylpropenoic acid derivative. | rsc.org |

| C(sp³)–H Activation | C3-Phenyl | Directed activation and arylation of a C-H bond on the pyrrolidine ring. | nih.gov |

| Hydroarylation | C2-Phenyl | Electrophilic attack of a protonated α,β-unsaturated acid on an arene. | mdpi.comresearchgate.net |

Stereochemical Control Mechanisms in Asymmetric Reactions

Achieving stereochemical control over the C2 and C3 centers is paramount. Both substrate-controlled and catalyst-controlled asymmetric strategies are applicable.

Substrate-controlled synthesis often relies on the use of a chiral starting material from the "chiral pool." nih.gov L-proline or 4-hydroxy-L-proline are common and effective precursors for introducing a pre-defined stereocenter in the pyrrolidine ring. nih.gov Subsequent reactions would then be directed by this existing stereocenter to control the configuration of the second chiral center at C2, often through diastereoselective reactions. For example, the 1,4-addition of an aryl cuprate (B13416276) to an enantiopure enone derived from proline can proceed with high diastereoselectivity. nih.gov

Catalyst-controlled synthesis , particularly asymmetric organocatalysis, has emerged as a powerful tool. mdpi.com Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, can catalyze intermolecular reactions with high enantioselectivity. mdpi.com For the synthesis of this compound, an organocatalytic asymmetric Michael addition of an appropriate nucleophile to a cinnamaldehyde (B126680) derivative, followed by oxidation, could establish the desired stereochemistry. The catalyst typically forms a transient iminium ion with the substrate, with the bulky catalyst structure sterically shielding one face of the molecule, thereby directing the nucleophilic attack to the opposite face.

The stereochemical outcome can also be manipulated post-synthesis. Under forcing basic conditions (e.g., NaOH in ethanol), the alpha center (C2) can be epimerized, allowing for the conversion between diastereomers. nih.gov For example, this technique has been used to convert a mixture of diastereomers into a single, thermodynamically more stable enantiomer. nih.gov This demonstrates that while kinetic control is sought during the reaction, thermodynamic control can be used to isolate a specific diastereomer. nih.gov

Understanding Reactivity Profiles of Functional Groups within the Compound

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the pyrrolidine nitrogen, the carboxylic acid, and the phenyl ring.

Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring is a cyclic secondary amine, rendering it basic and nucleophilic. wikipedia.org It readily reacts with acids to form ammonium (B1175870) salts. Its nucleophilicity allows it to participate in reactions such as N-alkylation and N-acylation. For example, the pyrrolidine nitrogen can act as the nucleophile in DCC coupling reactions to form amides with other carboxylic acids. acs.org

Carboxylic Acid Group: The carboxylic acid moiety is acidic and will be deprotonated by bases to form a carboxylate salt. This functional group is a cornerstone for further derivatization. It can be converted into esters via Fischer esterification with an alcohol under acidic catalysis, or into amides by reacting with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). acs.orgresearchgate.net The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Phenyl Group: The phenyl group is generally less reactive than the other two functional groups. It can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), although the reaction conditions must be chosen carefully to avoid side reactions with the amine and carboxylic acid functionalities. Often, the phenyl group is incorporated into the molecule as part of a starting material, such as phenylacetic acid or a cinnamic acid derivative, rather than being modified post-synthesis. nih.govnih.gov

Tautomeric Considerations in Related Pyrrolidine Derivatives

Tautomerism, the interconversion of structural isomers through proton migration, is a relevant concept for related heterocyclic systems, though less significant for the parent compound itself under typical conditions. chemrxiv.orgfrontiersin.org

In related pyrrolidone systems, lactam-lactim tautomerism is well-established. researchgate.net 2-Pyrrolidone, for example, exists in equilibrium with its lactim tautomer, pyrroline-2-ol, with the lactam form being overwhelmingly more stable in both the gas phase and aqueous solution. researchgate.net

More complex tautomerism is observed in pyrrolidine-2,3-diones . These compounds can exist in an equilibrium between a keto form and an enamine form, which is stabilized by an intramolecular hydrogen bond. nih.gov Computational studies have shown that kinetic selectivity often favors the formation of the main product over thermodynamic selectivity in these systems. nih.gov

Theoretical and Computational Chemistry Studies of 2 Phenyl 3 Pyrrolidin 1 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. From this, a wealth of information regarding its stability and reactivity can be derived. DFT calculations for 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid would typically be performed using a functional, such as B3LYP, and a basis set, for instance, 6-31+G(d), to provide a good balance between accuracy and computational cost. biointerfaceresearch.com Such calculations can elucidate the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient, and thus prone to electrophilic or nucleophilic attack, respectively.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Further analysis can be performed using Fukui functions, which provide a more detailed picture of local reactivity within the molecule. These functions identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, one might predict that the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atoms of the carboxylic acid group would be primary sites for nucleophilic interactions.

Below is a hypothetical data table illustrating the kind of electronic properties that would be obtained from DFT calculations on this compound.

| Electronic Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

This table is for illustrative purposes and the values are not based on actual experimental data.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule. unipa.it These methods allow for the identification of stable, low-energy conformers and the investigation of the dynamic transitions between them.

A systematic conformational search would likely reveal several low-energy structures for this compound, differing in the relative orientations of the phenyl ring, the pyrrolidine ring, and the carboxylic acid group. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, further contributing to the molecule's structural diversity. unipa.it

Molecular dynamics simulations, which simulate the movement of atoms over time, can provide a more realistic picture of the molecule's behavior in a given environment, such as in a solvent or interacting with a biological target. acs.org These simulations can reveal the preferred conformations in solution and the flexibility of different parts of the molecule.

The following table provides a hypothetical summary of a conformational analysis of this compound, with relative energies calculated using a molecular mechanics force field or a higher level of theory.

| Conformer | Dihedral Angle (Cα-Cβ-N-C1') | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° (gauche) | 0.0 | 65 |

| 2 | 180° (anti) | 1.2 | 25 |

| 3 | -60° (gauche) | 2.5 | 10 |

This table is for illustrative purposes. The dihedral angle refers to the torsion around the bond connecting the main chain to the pyrrolidine ring. The relative energies and populations are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs (if applicable to synthetic pathways)

For instance, if a key step in the synthesis of a series of analogs involves a reaction whose rate is sensitive to the electronic properties of the reactants, a QSAR model could be developed. This model would correlate molecular descriptors (e.g., electronic parameters like Hammett constants, or steric parameters like Taft constants) of the analogs with the observed reaction yields or rates. cyberleninka.rumdpi.com

Such a model could take the form of a linear equation:

Log(yield) = c₀ + c₁σ + c₂Eₛ

where σ is the Hammett electronic parameter, Eₛ is the Taft steric parameter, and c₀, c₁, and c₂ are coefficients determined from a regression analysis of a training set of analogs.

A hypothetical QSAR data table for a series of analogs of this compound is presented below, illustrating how structural changes might be correlated with a synthetic outcome.

| Analog Substituent (on Phenyl Ring) | Hammett (σ) | Taft (Eₛ) | Predicted Log(yield) |

| H | 0.00 | 0.00 | 1.50 |

| 4-NO₂ | 0.78 | -0.51 | 1.85 |

| 4-CH₃ | -0.17 | -1.24 | 1.20 |

| 4-Cl | 0.23 | -0.97 | 1.45 |

This table is purely illustrative and demonstrates the type of data that would be used in a QSAR study. The predicted log(yield) values are based on a hypothetical QSAR equation.

Through the application of these computational methodologies, a comprehensive theoretical understanding of this compound can be achieved, providing a solid foundation for its further study and application.

Derivatization and Chemical Transformations of 2 Phenyl 3 Pyrrolidin 1 Yl Propanoic Acid

The chemical scaffold of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives. These modifications can be strategically employed to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. The primary sites for derivatization include the carboxylic acid moiety, the pyrrolidine (B122466) nitrogen, and the phenyl ring. This section explores the key chemical transformations at each of these positions and discusses strategies for conjugating the molecule to other chemical entities.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Heterocyclic Scaffolds

The inherent structure of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid makes it a promising candidate for the synthesis of various heterocyclic systems. The carboxylic acid and the secondary amine of the pyrrolidine (B122466) ring can participate in intramolecular cyclization reactions to form fused bicyclic structures. For instance, activation of the carboxylic acid followed by reaction with the pyrrolidine nitrogen could potentially lead to the formation of a pyrrolo[1,2-a]azetidin-3-one ring system.

Furthermore, the phenyl ring can be functionalized to introduce additional reactive sites, enabling further annulation reactions to construct more complex polycyclic scaffolds. While direct examples of the use of this compound in the synthesis of heterocyclic scaffolds are not extensively documented, the synthesis of related 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives from pyroglutamic acid demonstrates the utility of similar structures in forming condensed heterocyclic systems. researchgate.net The general principle of utilizing amino acids for the construction of nitrogen-containing heterocycles is a well-established strategy in organic synthesis.

The following table outlines potential heterocyclic systems that could be theoretically derived from this compound through various synthetic transformations.

| Starting Material | Potential Heterocyclic Scaffold | Key Transformation |

| This compound | Pyrrolo[1,2-a]azetidin-3-one derivative | Intramolecular amidation |

| Functionalized this compound | Fused Polycyclic Systems | Annulation reactions |

Precursor in the Synthesis of Amino Acid Analogs

The structure of this compound is fundamentally that of a β-amino acid analog. β-Amino acids are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. chiroblock.comresearchgate.net The pyrrolidine ring in this compound introduces conformational rigidity, a desirable trait in the design of biologically active molecules. nih.gov

This compound can serve as a precursor for a variety of other amino acid analogs through modifications at the carboxylic acid, the phenyl ring, or the pyrrolidine moiety. For example, reduction of the carboxylic acid would yield the corresponding amino alcohol, a valuable building block in its own right. The synthesis of pyrrolidine β-amino acid derivatives has been achieved through methods such as copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition, highlighting the accessibility of this class of compounds. rsc.org

The table below presents examples of amino acid analogs that could be synthesized from this compound.

| Precursor | Target Amino Acid Analog | Synthetic Transformation |

| This compound | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | Reduction of carboxylic acid |

| This compound | Substituted Phenyl Analogs | Electrophilic aromatic substitution |

| This compound | Functionalized Pyrrolidine Analogs | Ring-opening or substitution on the pyrrolidine ring |

Role in the Construction of Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. β-Amino acids are frequently incorporated into peptide backbones to create peptidomimetics with well-defined secondary structures. nih.gov The inclusion of this compound into a peptide chain would introduce a β-turn-like conformation due to the constrained nature of the pyrrolidine ring.

The following table illustrates the potential impact of incorporating this compound into a peptide sequence.

| Peptidomimetic Feature | Structural Contribution from this compound |

| Secondary Structure | Induction of β-turn or helical conformations |

| Conformational Rigidity | The pyrrolidine ring restricts bond rotation |

| Non-covalent Interactions | The α-phenyl group can participate in π-π stacking or hydrophobic interactions |

Analytical Research Methodologies for 2 Phenyl 3 Pyrrolidin 1 Yl Propanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for determining the molecular structure of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in the phenyl, pyrrolidine (B122466), and propanoic acid moieties are expected. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The methine proton at the C2 position (α to the carboxyl group) would likely resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the pyrrolidine ring would exhibit complex multiplets in the aliphatic region of the spectrum. Protons on carbons adjacent to the nitrogen atom are expected to be shifted downfield compared to the other pyrrolidine protons. rsc.org The chemical shift of the acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield position (δ 10-12 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-180 ppm. The carbons of the phenyl ring would appear between δ 125-140 ppm. The aliphatic carbons of the pyrrolidine ring and the propanoic acid backbone would resonate in the upfield region of the spectrum, typically between δ 20-70 ppm. rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the phenyl, pyrrolidine, and propanoic acid fragments. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals. core.ac.uk

Table 1: Predicted NMR Data for this compound

| Technique | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | |

| Phenyl (Ar-H) | 7.2 - 7.4 (multiplet) | rsc.org | |

| Propanoic Acid Backbone (-CH-, -CH₂-) | 2.5 - 4.0 (multiplets) | rsc.org | |

| Pyrrolidine Ring (-CH₂-) | 1.8 - 3.5 (multiplets) | rsc.orgchemicalbook.com | |

| ¹³C NMR | Carbonyl (-C=O) | 170 - 180 | |

| Phenyl (Ar-C) | 125 - 140 | rsc.org | |

| Propanoic Acid Backbone (-CH-, -CH₂-) | 35 - 60 | rsc.org | |

| Pyrrolidine Ring (-CH₂-) | 25 - 55 | rsc.org |

Mass Spectrometry (MS, LC-MS/MS, MALDI)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

MS: In its most common application with soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum of this compound would show a prominent peak for the protonated molecule [M+H]⁺. amazonaws.com The exact mass of this ion can be determined using high-resolution mass spectrometry (HRMS), which allows for the calculation of the molecular formula. amazonaws.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique. nih.gov After chromatographic separation, the parent ion ([M+H]⁺) is selected and fragmented to produce a characteristic pattern of daughter ions. nih.gov The fragmentation pattern provides structural information. For this compound, expected fragmentation would involve the loss of the carboxylic acid group, cleavage of the pyrrolidine ring, and fragmentation of the bond between the phenyl and propanoic acid moieties. docbrown.info This technique is particularly useful for quantitative analysis in complex matrices. nih.gov

MALDI: Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, though less commonly used for small molecules compared to ESI. It could be employed for the analysis of this compound, typically yielding the [M+H]⁺ or [M+Na]⁺ adducts. uni.lu

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Reference |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | Calculated for C₁₃H₁₈NO₂⁺ | amazonaws.com |

| ESI-MS | [M+Na]⁺ | Calculated for C₁₃H₁₇NNaO₂⁺ | uni.lu |

| HRMS | [M+H]⁺ | Precise mass for C₁₃H₁₈NO₂⁺ | amazonaws.com |

| MS/MS Fragmentation | Loss of H₂O | [M+H-H₂O]⁺ | uni.lu |

| Loss of COOH | [M+H-45]⁺ | docbrown.info |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. The FTIR spectrum of this compound would display characteristic absorption bands for its constituent functional groups. rsc.org

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | |

| C=O stretch | 1700 - 1725 | researchgate.net | |

| Aromatic Ring | C-H stretch | 3000 - 3100 | |

| Aliphatic Chains | C-H stretch | 2850 - 2960 | |

| Amine | C-N stretch | 1020 - 1250 | - |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for resolving different stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for separating its isomers.

For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. pensoft.net This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like phosphate (B84403) buffer. pensoft.net Detection is commonly performed using a UV detector, as the phenyl group provides strong chromophoric activity. pensoft.net

For the analysis and separation of stereoisomers (enantiomers and diastereomers), chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. Preparative HPLC can be used to isolate individual diastereomers for further characterization. nih.gov Normal-phase HPLC (NP-HPLC) on a silica (B1680970) column can also be effective for separating isomers of related phenylpropanoic acid structures. researchgate.net

Table 4: Typical HPLC Conditions for Analysis

| Parameter | RP-HPLC (Purity) | NP-HPLC (Isomeric) | Reference |

|---|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Silica (e.g., 250 x 4.6 mm, 5 µm) | pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) | Hexane:Ethyl Acetate:Trifluoroacetic Acid | pensoft.netresearchgate.net |

| Elution | Isocratic | Isocratic | pensoft.netresearchgate.net |

| Flow Rate | ~1.0 mL/min | ~1.0 mL/min | pensoft.netresearchgate.net |

| Detection | UV (e.g., 225 nm) | UV (e.g., 264 nm) | pensoft.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. d-nb.info Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, for example, through methylation or silylation. researchgate.net

Once derivatized, the compound can be injected into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column (e.g., an Elite-1 column). d-nb.info The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification. This method is highly effective for identifying and quantifying volatile impurities that may be present in the sample.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This technique is particularly well-suited for the analysis of pharmaceutical compounds and their impurities. The application of UPLC for the analysis of this compound allows for rapid and efficient separation from starting materials, by-products, and potential degradants.

The method typically employs a sub-2 µm particle column, which is the hallmark of UPLC technology. This smaller particle size provides a dramatic increase in column efficiency. For the analysis of a polar compound like this compound, a reversed-phase method is commonly developed.

A representative UPLC method for the analysis of this compound would involve a C18 stationary phase, which is effective for retaining and separating compounds with phenyl groups. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of all components in a reasonable time with good peak shape. Detection is typically carried out using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity.

While a specific UPLC method for this compound is not extensively detailed in publicly available literature, a method can be extrapolated from established HPLC analyses of structurally similar compounds, such as 3-[4-(2-methylpropyl)phenyl]propanoic acid. researchgate.netnih.gov For instance, a method for a related compound utilized a C18 column with a mobile phase of acetonitrile and a phosphate buffer, which is a common starting point for UPLC method development. pensoft.net

Table 1: Representative UPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 1 µL |

| Gradient | 10% B to 90% B over 5 minutes |

This table is a representative example and would require optimization and validation for the specific analysis of this compound. Chiral UPLC methods, employing a chiral stationary phase, would be necessary for the separation of its enantiomers.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral compound such as this compound, which exists as a pair of enantiomers, establishing the absolute configuration is critical. This technique provides definitive proof of the spatial arrangement of atoms within the crystal lattice.

The process involves growing a high-quality single crystal of the compound, which can sometimes be challenging. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated.

To determine the absolute configuration, anomalous dispersion effects are utilized. This requires careful data collection, often using a specific X-ray wavelength (e.g., Cu Kα radiation) that maximizes the anomalous scattering from the atoms present in the molecule. The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates whether the determined structure corresponds to the correct enantiomer. mdpi.com A value close to zero for the Flack parameter provides high confidence in the assigned absolute configuration.

Table 2: Illustrative Crystallographic Data for a Chiral Organic Molecule

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₃H₁₇NO₂ |

| Formula Weight | 219.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z | 2 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 100 |

| Flack Parameter | 0.05(7) |

This table presents hypothetical yet realistic crystallographic data for a molecule of this nature, based on published data for similar compounds. mdpi.com The space group P2₁, being non-centrosymmetric, is common for chiral molecules. The Flack parameter close to zero would confirm the assigned (R) or (S) configuration.

Advanced Research Perspectives and Future Directions

Emerging Synthetic Strategies for Propanoic Acid-Pyrrolidine Hybrid Molecules

The synthesis of molecules incorporating both propanoic acid and pyrrolidine (B122466) motifs is an active area of research. Modern strategies are increasingly focused on efficiency, stereocontrol, and molecular diversity. These approaches can be broadly categorized into the functionalization of pre-existing pyrrolidine rings or the construction of the pyrrolidine ring from various precursors. researchgate.netunipa.it

One prominent strategy begins with readily available chiral building blocks, such as L-proline, to establish the stereochemistry of the pyrrolidine ring early in the synthetic sequence. researchgate.net A reported synthesis of a stereoisomer, (2S, 2’S)-3-phenyl-2-(pyrrolidin-2’-yl)propionic acid, commences from L-proline, proceeding through a (4S, 4aS)-4-benzyl-4a,5,6,7-tetrahydro-pyrrolo-[1,2-c]pyrimidine-1,3-dione intermediate. researchgate.net Another powerful technique is reductive amination, where an appropriate aldehyde can be reacted with pyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃) to form the crucial C-N bond. nih.gov

More advanced and emerging methods include:

C(sp³)–H Activation: This cutting-edge strategy allows for the direct arylation of a C-H bond on the proline skeleton. nih.gov It represents a highly efficient and atom-economical route to create the phenyl-pyrrolidine linkage, bypassing the need for pre-functionalized starting materials. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation is gaining traction as it can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. unipa.it

Hydroarylation: The core 3-phenylpropanoic acid structure can be assembled via the hydroarylation of a carbon-carbon double bond. nih.gov For instance, reacting 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) can yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.com

Overview of Synthetic Strategies

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Functionalization of Chiral Pool | Utilizes readily available chiral molecules like L-proline to define the pyrrolidine stereochemistry. | L-proline | researchgate.net |

| Reductive Amination | Forms the bond between the propanoic acid backbone and the pyrrolidine ring by reacting an aldehyde with pyrrolidine. | Amine, Aldehyde, NaHB(OAc)₃ | nih.gov |

| C(sp³)–H Activation/Arylation | A modern, efficient method for directly forming the phenyl-pyrrolidine bond on the proline scaffold. | Palladium catalyst | nih.gov |

| Hydroarylation | Forms the 3-arylpropanoic acid core by adding an arene across a C=C double bond. | Arene, Trifluoromethanesulfonic acid (TfOH) | nih.govmdpi.com |

| Microwave-Assisted Synthesis (MAOS) | Employs microwave energy to accelerate reactions and increase efficiency. | Microwave reactor | unipa.it |

Challenges and Opportunities in Chiral Synthesis of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic Acid

The presence of at least two stereocenters in this compound presents both significant challenges and compelling opportunities.

Challenges: The primary challenge lies in controlling the absolute and relative stereochemistry of the final molecule. The synthesis can produce a mixture of diastereomers and enantiomers, which can be difficult and costly to separate. Developing synthetic routes that are highly diastereoselective and enantioselective is a major focus of research to avoid tedious purification steps.

Opportunities: The stereochemical complexity of the molecule is also its greatest opportunity. It is well-established that different stereoisomers of a compound can exhibit markedly different biological activities and pharmacological profiles. researchgate.netunipa.it For example, studies on related chiral propanoic acid derivatives have shown that the (S)-configuration can confer excellent antibacterial activity. nih.gov This enantioselectivity offers the potential to develop highly specific agents by synthesizing and evaluating each stereoisomer individually.

Key approaches to address these challenges and capitalize on the opportunities include:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor like L-proline fixes the stereochemistry of the pyrrolidine ring from the outset. researchgate.net

Diastereomeric Resolution: In cases where a mixture of enantiomers is formed, they can be resolved by derivatization with a chiral resolving agent, such as (S)-(−)-camphanic acid, to form diastereomers that can be separated chromatographically. The desired enantiomer is then recovered by cleaving the chiral auxiliary. nih.gov

Asymmetric Catalysis: The development of new chiral catalysts that can direct the formation of a specific stereoisomer is a highly sought-after goal. A fully enantioselective synthesis based on C(sp³)–H activation has been reported for a similar scaffold, highlighting the potential of this approach. nih.gov

Potential for Catalyst Development in Relevant Transformations

Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. There is considerable potential for developing new catalysts that can improve existing transformations and enable new ones.

Transition Metal Catalysis: Palladium catalysts, such as Pd(PPh₃)₄, are used in key steps like allylation, which can be part of a larger synthetic sequence. nih.gov Research into catalysts for C-H activation is particularly active, as these methods offer a more direct route for creating carbon-carbon bonds. nih.gov

Acid Catalysis: Both Brønsted superacids (e.g., TfOH) and Lewis acids (e.g., AlCl₃) are effective catalysts for Friedel-Crafts-type hydroarylation reactions to construct the 3-phenylpropanoic acid moiety. nih.govmdpi.com Future work could focus on developing milder or more recyclable acid catalysts.

Organocatalysis: Pyrrolidine derivatives themselves are widely used as organocatalysts in asymmetric synthesis. unipa.it This raises the intriguing possibility of using the target molecule's own scaffold as a starting point for designing new catalysts for other transformations.

Catalysts in Relevant Syntheses

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Transition Metal | Pd(PPh₃)₄ | Allylation reactions | nih.gov |

| Brønsted Superacid | TfOH (Trifluoromethanesulfonic acid) | Hydroarylation of propenoic acids | nih.govmdpi.com |

| Lewis Acid | AlCl₃ (Aluminum chloride) | Hydroarylation reactions | mdpi.com |

Exploration of Novel Derivatization Pathways and Reactivity

The scaffold of this compound offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR). nih.gov Novel derivatization is key to fine-tuning the molecule's properties.

Phenyl Ring Substitution: Introducing various substituents onto the phenyl ring can modulate the molecule's electronic and steric properties. This has been a successful strategy in related compounds, where substitutions have led to selective antagonists for specific receptor subtypes. nih.gov

Pyrrolidine Ring Functionalization: The pyrrolidine nitrogen can be readily acylated or alkylated to introduce new functional groups. nih.gov Structure-based design studies on similar molecules have shown that the pyrrolidine ring can serve as a vector, positioning substituents to interact with specific pockets in a biological target. nih.gov

Carboxylic Acid Modification: The carboxylic acid group is a versatile handle that can be converted into a wide range of functional groups, including esters, amides, and other bioisosteres, to alter solubility, stability, and binding interactions.

Reactivity Studies: Investigating the inherent reactivity of the molecule, for example, its susceptibility to cyclization or other intramolecular reactions, is crucial for understanding its stability and for designing stable, effective derivatives. nih.gov

The ultimate goal of these derivatization efforts is to systematically probe the chemical space around the core scaffold to identify analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Computational Approaches in Guiding Synthetic Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in modern drug discovery and synthetic planning. For a molecule like this compound, computational approaches can provide valuable insights that guide laboratory efforts.

Structure-Based Design: If the biological target of the molecule is known, X-ray crystal structures of related ligands in their binding sites can be used to guide the design of new derivatives. nih.gov This approach helps identify key hydrophobic and hydrogen-bonding interactions that are critical for affinity and selectivity. nih.gov

Mechanistic Elucidation: Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. nih.gov This is particularly useful for understanding complex, multi-step reactions or for explaining the observed reactivity and selectivity in catalytic processes, such as identifying the specific O,C-diprotonated species as the reactive electrophile in superacid-catalyzed hydroarylation. nih.gov

Pharmacophore Modeling and Virtual Screening: In the absence of a known target structure, computational models can be built based on a set of active molecules to define the essential three-dimensional arrangement of chemical features (the pharmacophore) required for activity. unipa.it These models can then be used to virtually screen large compound libraries to identify new candidates for synthesis.

By integrating these computational strategies with synthetic chemistry, researchers can accelerate the design-build-test-learn cycle, leading to a more efficient and rational discovery of novel compounds based on the this compound scaffold.

Q & A

Basic Questions

Q. What safety protocols should be prioritized when handling 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid in laboratory settings?

- Methodological Answer : Researchers should adopt safety measures aligned with structurally similar pyrrolidine-containing compounds. Key precautions include:

- Skin/Eye Protection : Wear nitrile gloves and safety goggles. In case of contact, rinse skin with soap and water for ≥15 minutes; flush eyes with water and seek medical attention if irritation persists .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust, as pyrrolidine derivatives may cause respiratory irritation .

- Storage : Store in a tightly sealed container away from oxidizing agents, with desiccants to prevent hydrolysis .

Q. What synthetic methodologies are typically used to prepare this compound?

- Methodological Answer : Synthesis often involves:

- Step 1 : Condensation of phenylacetic acid derivatives with pyrrolidine under coupling agents (e.g., EDC/HOBt) to form the amide bond .

- Step 2 : Acidic or basic hydrolysis of intermediates to yield the free propanoic acid moiety. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) are critical for yield optimization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the phenyl, pyrrolidine, and propanoic acid moieties. Compare chemical shifts with databases like NIST Chemistry WebBook for validation .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace isomers .

- Melting Point : Determine consistency with literature values (if available) to verify crystallinity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for pyrrolidine ring protons and phenyl group coupling patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomerism, especially if synthetic routes produce racemic mixtures .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed coupling reactions to control stereochemistry at the α-carbon .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during ester intermediate stages .

- Chiral HPLC : Utilize cellulose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for preparative separation .

Q. How can in silico models predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding affinity to targets like GABA receptors (common for pyrrolidine derivatives) using AutoDock Vina and PDB structures (e.g., 6X3T) .

- ADMET Profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) via SwissADME, incorporating logP (≈2.5) and PSA (≈70 Ų) calculated from structural features .

- QSAR Modeling : Corlate electronic parameters (HOMO/LUMO energies) with observed bioactivity using Gaussian or Spartan software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.